potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Description
Potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H18KN5O3S3 and its molecular weight is 535.7. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as “potassium 2-[2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate”, is a derivative of the thiazole ring . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
For instance, some thiazole derivatives act as inhibitors, blocking the activity of their target proteins or enzymes . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects could range from the inhibition of microbial growth to the reduction of inflammation or pain .
Properties
IUPAC Name |
potassium;2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3.K/c1-2-11-27-18(12-32-22-24-16-9-5-6-10-17(16)33-22)25-26-21(27)31-13-19(28)23-15-8-4-3-7-14(15)20(29)30;/h2-10H,1,11-13H2,(H,23,28)(H,29,30);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNFIFOPDCOSB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)[O-])CSC3=NC4=CC=CC=C4S3.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18KN5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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